molecular formula C22H27N3O6 B12364155 Lenalidomide nonanedioic acid

Lenalidomide nonanedioic acid

Cat. No.: B12364155
M. Wt: 429.5 g/mol
InChI Key: KKWIKGALCXBOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide nonanedioic acid is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound has gained significant attention due to its effectiveness in treating various hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide nonanedioic acid typically involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the desired compound . Hydrogenation of the obtained compound is performed to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the yield and purity of the compound. A scalable and green process has been developed, which includes the reduction of the nitro group using iron powder and ammonium chloride, avoiding the use of platinum group metals .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide nonanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Lenalidomide nonanedioic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide nonanedioic acid is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications in treating hematological malignancies and exhibits a novel mechanism of action by targeting specific transcription factors for degradation .

Properties

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid

InChI

InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30)

InChI Key

KKWIKGALCXBOLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.